molecular formula C9H10O3 B1582540 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one CAS No. 53170-93-7

3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one

Cat. No. B1582540
CAS RN: 53170-93-7
M. Wt: 166.17 g/mol
InChI Key: LTEPZFZSPZASKJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one is an aromatic ketone . It is a natural product found in Aeschynanthus bracteatus and Citrullus colocynthis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one is C9H10O3 . The structure contains a propanone group attached to a hydroxyphenyl group.

Scientific Research Applications

  • Pharmaceuticals and Anti-Inflammatory Activity

    • Field: Biomedical Sciences
    • Application: This compound has been found to have anti-inflammatory activity . It was isolated from Juglans mandshurica Maxim., a traditional folk medicinal plant widely distributed in Korea and China .
    • Method: The anti-inflammatory activity of this compound was evaluated on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and zebrafish larvae .
    • Results: The compound significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin E2 production in a dose-dependent manner . It also suppressed LPS-induced expression of inducible nitric oxide synthase and cyclooxygenase-2 .
  • Taste Modulation

    • Field: Food Science
    • Application: This compound is used for masking, reducing, or suppressing an unpleasant taste impression, preferably bitter, sour, and/or astringent taste impression of unpleasant-tasting substances or mixture of substances .
    • Method: The compound is added to the substance or mixture of substances to modulate the taste .
    • Results: The compound can modulate the taste impressions selected from the group consisting of cooling, umami, fruity, and spicy notes of cooling-, umami-, fruity- or spicy-tasting substances or mixture of substances, and simultaneously intensifying the sweet-taste impression of sweet-tasting substances or mixtures of substances or both sweet- and bitter-tasting tasting substances or mixture of substances .
  • Nonlinear Optics and Biological Activity

    • Field: Material Science
    • Application: This compound has been researched for its promising applications in nonlinear optics (NLO) and also for its biological activity .
    • Method: The compound was prepared and its structure was elucidated .
    • Results: The preparation and structural elucidation of the compound was reported .
  • Synthesis of Centrolobine

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of centrolobine .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The compound was successfully used to synthesize centrolobine .
  • Antigonadotropin

    • Field: Endocrinology
    • Application: Paroxypropione, a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .
    • Method: The specific method of application is not provided in the source .
    • Results: The compound was successfully used as an antigonadotropin .
  • Isolation and Antiadhesive Activity
    • Field: Biomedical Sciences
    • Application: This compound is a main non-flavonoid constituent of birch leaves water extract . It has been isolated and studied for its antiadhesive activity .
    • Method: The specific method of isolation and application is not provided in the source .
    • Results: The compound was successfully isolated and its antiadhesive activity was reported .

Future Directions

The future directions for research and applications of 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one are not specified in the search results. Given its presence in natural products , it may have potential uses in various fields such as pharmaceuticals and cosmetics.

properties

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348598
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one

CAS RN

53170-93-7
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53170-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53170-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
W Skowrońska, M Korczak, A Kruk… - Planta …, 2022 - thieme-connect.com
Birch leaves (Betula pendula Roth, Betula pubescens Ehrh.) is a plant material traditionally used in gout, rheumatism, arthritis, and urinary tract conditions. The main constituents of the …
Number of citations: 0 www.thieme-connect.com
SH Ryu, SB Kim, SW Yeon, A Turk, YH Jo… - Korean Journal of …, 2019 - koreascience.kr
Boehmeria pannosa (Urticaceae) is a perennial herb widely distributed in Korea. In this study, investigation on the constituents of B. pannosa was conducted by chromatographic …
Number of citations: 1 koreascience.kr
SW Hwang, J Lee, JS Shin, JY Lee, KT Lee… - Bulletin of the Korean …, 2012 - Citeseer
Prostaglandin (PG) and thromboxane biosynthesis involves the catalyzed conversion of arachidonic acid, by the sequential actions of cyclooxygenases (COXs) and prostaglandin …
Number of citations: 10 citeseerx.ist.psu.edu
Y Furutani, Y Dohara, S Kudo… - … Journal of Chemical …, 2018 - Wiley Online Library
A detailed chemical kinetic model has been developed to theoretically predict the pyrolysis behavior of phenol‐type monolignol compounds (1‐(4‐hydroxyphenyl)prop‐2‐en‐1‐one, …
Number of citations: 8 onlinelibrary.wiley.com
LW Tian, M Xu, Y Li, XY Li, D Wang… - Chemistry & …, 2012 - Wiley Online Library
Three new phenolic compounds, eucalmaidin F (1), (3S)‐5‐guaiacyl‐3‐hydroxypentanoic acid (2), and 8‐β‐C‐glucopyranosyl‐5,7‐dihydroxy‐2‐isobutylchromone (3), were isolated …
Number of citations: 31 onlinelibrary.wiley.com
XL Wang, MH Chen, F Wang, PB Bu, S Lin… - Zhongguo Zhong yao …, 2013 - europepmc.org
Thirty-three compounds were isolated from the root decoction of Isatis indigotica by using a combination of various chromatographic techniques including silica gel, macroporous …
Number of citations: 34 europepmc.org
Y Furutani, Y Dohara, S Kudo, J Hayashi… - The Journal of …, 2018 - ACS Publications
This paper theoretically investigated a large number of reaction pathways and kinetics to describe the vapor-phase pyrolytic behavior of several syringol-type monolignol compounds …
Number of citations: 8 pubs.acs.org
MJ Cheng, IL Tsai, IS Chen - Journal of the Chinese Chemical …, 2001 - Wiley Online Library
Secostrychnosin (1), a new secoiridoid, as well as seven compounds never before isolated from nature: 4‐tert‐butyl‐2‐oxazolidinone (2), 3‐acetoxyindole (3), indole‐2‐carboxylic acid (…
Number of citations: 38 onlinelibrary.wiley.com
P Smith, CK Ho, Y Takagi, H Djaballah, S Shuman - MBio, 2016 - Am Soc Microbiol
Eukaryal taxa differ with respect to the structure and mechanism of the RNA triphosphatase (RTPase) component of the mRNA cap** apparatus. Protozoa, fungi, and certain DNA …
Number of citations: 16 journals.asm.org
T Iguchi, M Kuroda, N Akiyama… - Natural Product …, 2022 - Taylor & Francis
Systematic phytochemical investigation of the bark and leaves of Betula alba was independently conducted. A new cyclic diarylheptanoid glucoside (1), five diarylheptanoids (2–6), a …
Number of citations: 5 www.tandfonline.com

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